molecular formula C21H14FN3O2 B11178455 4-fluoro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzamide

4-fluoro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzamide

Cat. No.: B11178455
M. Wt: 359.4 g/mol
InChI Key: WKXABSWDRSHGFW-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzamide typically involves multi-step organic reactions. A common route might include:

    Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation.

    Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or quinazoline rings.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: The fluorine atom and other substituents may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Conditions for substitution reactions might involve halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

4-fluoro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom and the specific substitution pattern on the quinazoline ring might confer unique properties, such as increased metabolic stability or enhanced binding affinity to biological targets.

Properties

Molecular Formula

C21H14FN3O2

Molecular Weight

359.4 g/mol

IUPAC Name

4-fluoro-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide

InChI

InChI=1S/C21H14FN3O2/c22-16-12-10-15(11-13-16)20(26)24-25-19(14-6-2-1-3-7-14)23-18-9-5-4-8-17(18)21(25)27/h1-13H,(H,24,26)

InChI Key

WKXABSWDRSHGFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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